3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid
Description
3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a complex organic compound with the molecular formula C16H17NO4S It is known for its unique structure, which includes a thiophene ring, a phenoxy group, and an amide linkage
Properties
IUPAC Name |
3-[4-(3-methylbutanoylamino)phenoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10(2)9-14(18)17-11-3-5-12(6-4-11)21-13-7-8-22-15(13)16(19)20/h3-8,10H,9H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLJKYVFIPSBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction between a halogenated thiophene derivative and a phenol derivative.
Amidation: The intermediate is then subjected to amidation with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the amide linkage.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis of the Carboxylic Acid Group
The carboxylic acid moiety in thiophene-2-carboxylic acid derivatives is prone to hydrolysis under acidic or basic conditions. For example:
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Reaction Conditions : Aqueous acid (e.g., HCl) or base (e.g., NaOH).
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Product : The corresponding carboxylate salt or carboxylic acid (if esterified).
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Relevance : This reaction may occur during purification or in biological systems where pH variations exist .
Amide Bond Formation and Cleavage
The amide group (N–CO–R) in the compound can undergo nucleophilic acyl substitution:
| Reaction Type | Mechanism | Conditions |
|---|---|---|
| Amidation | Reaction with an amine or alcohol | Activating agents (e.g., DCC) |
| Hydrolysis | Breakdown to carboxylic acid and amine | Acidic/basic conditions |
For instance, thiophene-2-carboxylic acid derivatives often participate in amidation reactions to form bioactive compounds .
Thiophene Ring Reactivity
The thiophene ring’s sulfur atom and aromatic system enable electrophilic substitution and coupling reactions:
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Electrophilic Substitution : The sulfur atom directs electrophiles to the 2- and 5-positions of the thiophene ring.
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Coupling Reactions : Thiophene derivatives are substrates in Ullmann coupling, Suzuki coupling, and other transition-metal-catalyzed reactions .
For example, thiophene-2-carboxylic acid derivatives can form aryl-aryl bonds via palladium-catalyzed coupling .
Ether Cleavage
The phenoxy group (O–C₆H₄–) may undergo cleavage under acidic conditions (e.g., HBr or HI):
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Reaction : Acidic cleavage of the ether linkage.
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Product : Phenolic compound and thiophene-2-carboxylic acid derivative.
This reaction is common in aryl ethers and could modify the compound’s solubility or bioavailability .
Analytical Characterization
Key analytical techniques include:
| Method | Purpose |
|---|---|
| NMR Spectroscopy | Confirming structural integrity |
| Mass Spectrometry | Determining molecular weight |
| HPLC/Chromatography | Assessing purity |
These methods are critical for verifying reaction outcomes .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is . The compound features a thiophene ring, which is known for its unique electronic properties, making it a valuable scaffold in medicinal chemistry.
The biological activity of this compound has been evaluated in several studies, demonstrating its potential in various therapeutic areas:
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Anticancer Activity
- Recent studies indicate that thiophene derivatives exhibit significant anticancer properties. For instance, the compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that derivatives similar to this compound can inhibit the growth of breast cancer cells through the modulation of apoptotic pathways .
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Antimicrobial Properties
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 20 Escherichia coli 15 Control (Ampicillin) 18 - Anti-inflammatory Effects
- Antioxidant Activity
Case Studies
- Study on Anticancer Activity
- Antimicrobial Evaluation
- Inflammation Model
Mechanism of Action
The mechanism of action of 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-furanecarboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-pyridinecarboxylic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., phenoxy vs. thiophene protons) and detecting impurities. Key signals include:
- Thiophene ring protons (δ 6.5–7.5 ppm) .
- Aromatic protons from the phenoxy group (δ 6.8–7.2 ppm) .
- IR Spectroscopy : Confirm functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
How can researchers design in vitro assays to evaluate the compound’s biological activity, particularly in neurodegenerative or oncological contexts?
Q. Advanced Biological Activity
- Neurodegenerative Models :
- Amyloid-β Aggregation Assay : Monitor inhibition using Thioflavin T fluorescence (ex/em = 440/490 nm) .
- Cell Viability : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (e.g., H₂O₂-induced damage).
- Cancer Research :
- Proliferation Assays : Use MTT/WST-1 in cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Apoptosis Markers : Quantify caspase-3/7 activity via luminescence.
Controls : Include positive controls (e.g., curcumin for amyloid inhibition, cisplatin for cytotoxicity) and solvent controls (DMSO ≤0.1%).
What strategies resolve contradictions in reported biological activity data for this compound?
Q. Advanced Data Analysis
- Purity Reassessment : Repurify the compound via HPLC and retest activity to rule out impurity-driven artifacts .
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times across labs.
- Structural Confirmation : Re-analyze via high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
- Dose-Response Curves : Perform 8–10 concentration points to validate reproducibility of IC₅₀ values.
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?
Q. Advanced SAR Design
- Modifiable Sites :
- Phenoxy Group : Introduce electron-withdrawing substituents (e.g., –NO₂, –CF₃) to enhance binding to hydrophobic pockets .
- Thiophene Ring : Replace the carboxylic acid with ester prodrugs to improve bioavailability.
- In Silico Tools : Use molecular docking (AutoDock Vina) to predict interactions with targets like β-secretase (Alzheimer’s) or tyrosine kinases (cancer) .
- Analog Synthesis : Prioritize derivatives with lower LogP values (<3) to balance solubility and membrane permeability.
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic Safety & Handling
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM, DCC) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
